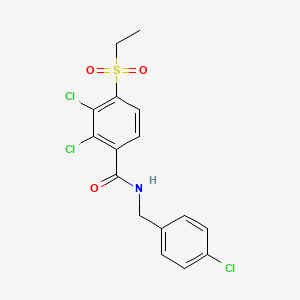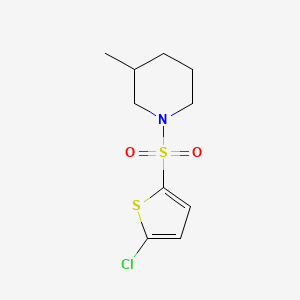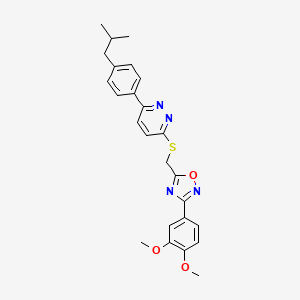
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide, commonly referred to as DC-EBC, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in biological experiments. DC-EBC is a small molecule with a molecular weight of 336.77 g/mol and a melting point of 155-156 °C. It is a white crystalline solid at room temperature and is soluble in water, ethanol, and other polar solvents.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- The compound has been utilized in the synthesis of various derivatives for biological screening. Cremlyn et al. (1989) reported the chlorosulfonation of N-Benzyl p-chloro- and 2,4-dichloro-benzamide, leading to derivatives with potential applications against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
- Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating cardiac electrophysiological activity and potential as class III agents (Morgan et al., 1990).
Biological Evaluation and Applications
- Ghorbani‐Vaghei et al. (2016) evaluated the antibacterial and anti-oxidant activities of synthesized compounds involving the chemical structure , finding effective anti-oxidant and antibacterial functions (Ghorbani‐Vaghei et al., 2016).
- Mincione et al. (2001) investigated benzene-carboxamide derivatives, including ones similar to the compound , as inhibitors of carbonic anhydrase isozymes for potential application in treating glaucoma (Mincione et al., 2001).
Material Science Applications
- Saxena et al. (2003) conducted synthesis of polyamides and poly(amide–imide)s derived from aromatic compounds, which included using derivatives of the compound for the development of materials with high thermal stability (Saxena et al., 2003).
Unique Chemical Properties and Reactions
- Liu et al. (2015) explored the oxidative C-N coupling of benzylic C-H bonds with amides using compounds including the one , demonstrating efficient amination product synthesis (Liu et al., 2015).
Propriétés
IUPAC Name |
2,3-dichloro-N-[(4-chlorophenyl)methyl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-2-24(22,23)13-8-7-12(14(18)15(13)19)16(21)20-9-10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKATIFUZFPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)



![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
